2-Methoxypyrimidine-5-sulfonyl chloride

Vue d'ensemble

Description

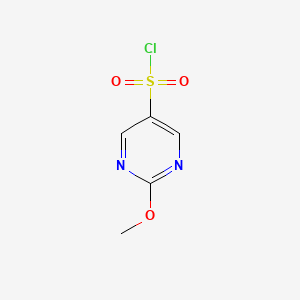

2-Methoxypyrimidine-5-sulfonyl chloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. The presence of a sulfonyl chloride group in the 5-position and a methoxy group in the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypyrimidine-5-sulfonyl chloride typically involves the chlorosulfonation of 2-methoxypyrimidine. This reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The reaction conditions usually require a controlled temperature environment to avoid decomposition or side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, making the process more efficient and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxypyrimidine-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Lewis acids or bases can be used to facilitate these reactions.

Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have applications in pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

2-Methoxypyrimidine-5-sulfonyl chloride is frequently employed as a key intermediate in synthesizing compounds with significant biological activities. It has been utilized in the development of various drug candidates targeting diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. For instance, it can be transformed into sulfonamide derivatives that exhibit antibacterial properties or serve as enzyme inhibitors .

1.2 Antitumor Activity

Research indicates that derivatives of this compound have shown promising antitumor activities. These compounds can be designed to inhibit specific protein kinases involved in tumor progression, making them potential candidates for cancer therapy. Studies have demonstrated that modifications to the pyrimidine core can enhance potency against various cancer cell lines .

1.3 Structure-Activity Relationship Studies

The compound has been integral in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of new therapeutic agents. By systematically altering substituents on the pyrimidine ring, researchers can identify compounds with improved pharmacological profiles .

Chemical Synthesis Applications

2.1 Reagent in Organic Synthesis

As a sulfonyl chloride, this compound is an effective reagent for introducing sulfonyl groups into organic molecules. This property is particularly valuable in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for straightforward incorporation into various synthetic pathways .

2.2 Development of Enzyme Inhibitors

The compound has been utilized in synthesizing enzyme inhibitors that target critical pathways in disease processes. For example, it can be modified to create inhibitors for matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .

Agricultural Applications

3.1 Herbicide Development

In addition to its pharmaceutical applications, this compound has potential uses in agricultural chemistry as a precursor for developing herbicides. Its sulfonamide derivatives may exhibit herbicidal activity against specific weed species, contributing to crop protection strategies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Methoxypyrimidine-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloropyrimidine-5-sulfonyl chloride

- 2-Methylpyrimidine-5-sulfonyl chloride

- 2-Ethoxypyrimidine-5-sulfonyl chloride

Uniqueness

What sets 2-Methoxypyrimidine-5-sulfonyl chloride apart from these similar compounds is the presence of the methoxy group at the 2-position. This functional group can influence the compound’s reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis.

Activité Biologique

2-Methoxypyrimidine-5-sulfonyl chloride (CAS No. 1108654-53-0) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring substituted with a methoxy group and a sulfonyl chloride moiety, which enhances its reactivity towards nucleophiles. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

- Molecular Formula : CHClNOS

- Molecular Weight : 208.6 g/mol

- Purity : ≥95%

| Property | Value |

|---|---|

| CAS No. | 1108654-53-0 |

| Molecular Formula | CHClNOS |

| Molecular Weight | 208.6 g/mol |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves the sulfonylation of 2-methoxypyrimidine using chlorosulfonic acid under controlled conditions to maximize yield and minimize decomposition. This reaction is generally performed at low temperatures to ensure high product stability.

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which acts as an electrophile that readily reacts with nucleophiles such as amines and alcohols. This reactivity allows for the formation of sulfonamide derivatives, which have been shown to exhibit various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain sulfonamide derivatives derived from this compound show potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Studies

- Antibacterial Activity : A study evaluated several sulfonamide derivatives synthesized from this compound against common bacterial strains. The results showed that some derivatives had MIC values as low as 7.81 µg/mL against E. coli, indicating their potential as effective antimicrobial agents .

- Covalent Modifiers : Another investigation highlighted the use of sulfonylpyrimidines as covalent inhibitors targeting specific proteins in pathogenic bacteria. These compounds showed selective inhibition of S. aureus sortase A by covalently modifying the active site cysteine residue, demonstrating their utility in developing new antibacterial therapies .

Applications in Research and Industry

The compound is utilized in various scientific research applications:

- Medicinal Chemistry : It serves as an intermediate in synthesizing complex pyrimidine derivatives with potential therapeutic applications.

- Biological Research : The ability to modify biomolecules through sulfonylation reactions allows researchers to study protein interactions and functions.

- Industrial Uses : The compound is also explored for producing specialty chemicals and materials, including dyes and polymers.

Comparison with Similar Compounds

This compound can be compared with other pyrimidine derivatives such as:

- 2-Chloropyrimidine-5-sulfonyl chloride : Lacks the methoxy group, potentially altering its reactivity and biological activity.

- 2-Methoxypyrimidine-4-sulfonyl chloride : Similar structure but differs in the position of the sulfonyl chloride group.

| Compound | Structural Difference | Potential Activity |

|---|---|---|

| This compound | Methoxy at position 2 | Enhanced reactivity |

| 2-Chloropyrimidine-5-sulfonyl chloride | Chlorine instead of methoxy | Different biological profile |

| 2-Methoxypyrimidine-4-sulfonyl chloride | Sulfonyl at position 4 | Varies based on substitution |

Propriétés

IUPAC Name |

2-methoxypyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSVRMUAEMFSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.